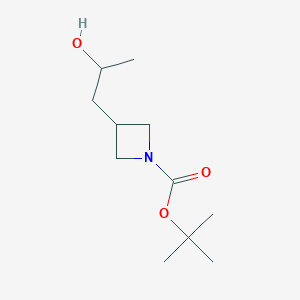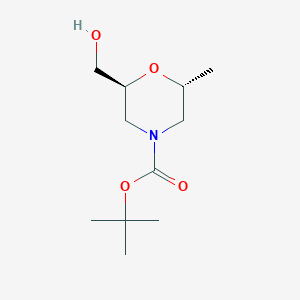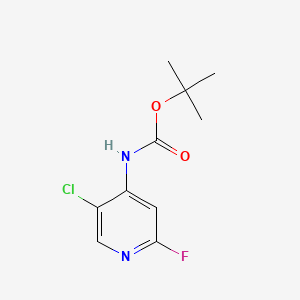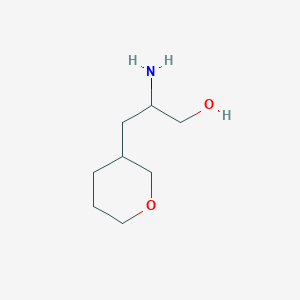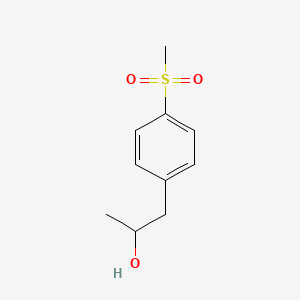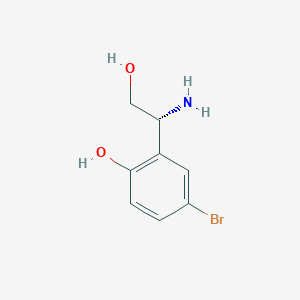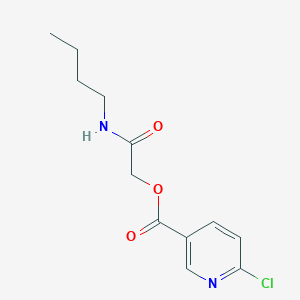
(Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a butylcarbamoyl group attached to a methyl group, which is further connected to a 6-chloropyridine-3-carboxylate moiety. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the butyl isocyanate on the carboxylic acid group, leading to the formation of the carbamoyl intermediate, which subsequently reacts with the methyl group to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and residence time, ensuring high yield and purity of the product. The use of continuous flow reactors also minimizes the risk of side reactions and allows for efficient heat and mass transfer.
化学反应分析
Types of Reactions
(Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
(Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Methyl 6-chloropyridine-3-carboxylate
- Ethyl 6-chloropyridine-3-carboxylate
- 6-Bromopyridine-3-carboxylic acid
Uniqueness
(Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate is unique due to the presence of the butylcarbamoyl group, which imparts specific chemical and biological properties to the compound
属性
分子式 |
C12H15ClN2O3 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC 名称 |
[2-(butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-3-6-14-11(16)8-18-12(17)9-4-5-10(13)15-7-9/h4-5,7H,2-3,6,8H2,1H3,(H,14,16) |
InChI 键 |
JBTFTUZOZNSZMJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)COC(=O)C1=CN=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


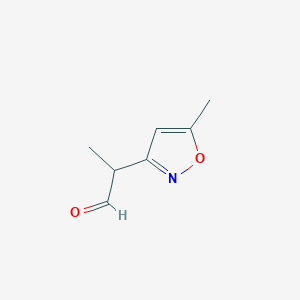
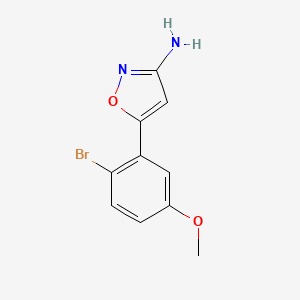
![2-[(2-Chlorophenyl)methyl]prop-2-enoic acid](/img/structure/B15314828.png)
